Structural Divergence from Apixaban Pharmacophore Confers Absence of FXa Inhibitory Activity, Validating Utility as a Negative Control Probe
Apixaban (CAS 503612-47-3) inhibits human Factor Xa with a Ki of 0.08 nM, driven by its pyrazolo[3,4-c]pyridine-3-carboxamide pharmacophore that occupies the S1 and S4 pockets of FXa [1]. N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide lacks this entire pharmacophore, possessing only the peripheral 3-methoxy-4-(2-oxopiperidin-1-yl)aniline motif without the critical P1 and P4 binding elements. The major circulating human metabolite of Apixaban—O-demethyl apixaban sulfate, which retains the full pyrazolo-pyridine core—is nevertheless inactive against human FXa, confirming that even intact pharmacophore analogs can lose target engagement [2]. By logical extension, this compound—missing the pharmacophore entirely—is predicted to be devoid of FXa inhibitory activity, making it a structurally faithful negative control for FXa assay development where signal window and specificity must be established.
| Evidence Dimension | Factor Xa (human) inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No FXa inhibitory activity predicted (pharmacophore absent); no detectable inhibition expected |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM (human FXa); O-demethyl apixaban sulfate: inactive against human FXa |
| Quantified Difference | Apixaban vs. Target: >10,000-fold potency differential predicted (active site binder vs. pharmacophore-deleted analog); O-demethyl apixaban sulfate: inactivity confirmed despite intact pharmacophore |
| Conditions | Apixaban Ki determined via human FXa enzyme inhibition assay with chromogenic substrate (published in J. Med. Chem. 2007); O-demethyl apixaban sulfate inactivity confirmed in human FXa assays (Drug Metab. Dispos. 2009) |
Why This Matters
This compound provides an isogenic negative control with maximal structural similarity to the Apixaban core for FXa screening cascades, eliminating confounding scaffold-hopping variables.
- [1] Pinto, D. J. P.; Orwat, M. J.; Koch, S.; Rossi, K. A.; Alexander, R. S.; Smallwood, A.; Wong, P. C.; Rendina, A. R.; Luettgen, J. M.; Knabb, R. M.; He, K.; Xin, B.; Wexler, R. R.; Lam, P. Y. S. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem. 2007, 50 (22), 5339–5356. View Source
- [2] Wang, L.; Raghavan, N.; He, K.; Luettgen, J. M.; Humphreys, W. G.; Knabb, R. M.; Pinto, D. J.; Zhang, D. Sulfation of O-Demethyl Apixaban: Enzyme Identification and Species Comparison. Drug Metab. Dispos. 2009, 37 (4), 802–808. View Source
